tert-Butyl tetrahydropyridazine-1(2H)-carboxylate
CAS No.: 154972-37-9
Cat. No.: VC21293450
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154972-37-9 |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | tert-butyl diazinane-1-carboxylate |
| Standard InChI | InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10-11/h10H,4-7H2,1-3H3 |
| Standard InChI Key | BPIRWUNWELABQK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCCN1 |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCCN1 |
Introduction
Chemical Structure and Properties
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate, identified by CAS number 154972-37-9, is characterized by its distinct molecular structure consisting of a six-membered ring containing two adjacent nitrogen atoms (pyridazine ring) that has been partially hydrogenated, with a tert-butoxycarbonyl protecting group attached to one of the nitrogen atoms. The compound has a molecular formula of C9H18N2O2 and a molecular weight of 186.25 g/mol .
Physical Properties
The compound exhibits specific physical characteristics that influence its applications in chemical synthesis. These properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C9H18N2O2 |
| Molecular Weight | 186.25 g/mol |
| Melting Point | 71-72 °C |
| Boiling Point | 236.5±23.0 °C at 760 mmHg |
| Density | 1.0±0.1 g/cm³ |
| Flash Point | 96.9±22.6 °C |
| Appearance | Crystalline solid |
These physical properties demonstrate that tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is a relatively stable compound with a moderate melting point and boiling point, making it suitable for various laboratory applications under standard conditions .
Structural Features
The compound's structure includes several key features that contribute to its chemical behavior:
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A partially hydrogenated pyridazine ring (tetrahydropyridazine)
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A tert-butoxycarbonyl (Boc) protecting group attached to one of the nitrogen atoms
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A 1,2-diazinane core structure with specific reactivity patterns
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Asymmetric centers that can influence stereochemical outcomes in reactions
These structural elements provide the compound with unique reactivity patterns that are valuable in organic synthesis applications.
Synthetic Applications
tert-Butyl tetrahydropyridazine-1(2H)-carboxylate serves multiple functions in organic synthesis, demonstrating versatility across different reaction types.
As a Synthetic Intermediate
The compound functions effectively as a building block in the synthesis of more complex molecules. Its partially reduced pyridazine ring can undergo various transformations, making it valuable in the construction of nitrogen-containing heterocycles that appear in pharmaceutical compounds .
Solvent and Reaction Medium
One of the notable applications of tert-Butyl tetrahydropyridazine-1(2H)-carboxylate is its use as an effective solvent and reaction medium. It is particularly useful in esterification reactions involving carboxylic acids and in cyclic nucleophilic addition reactions . The compound's solvent properties likely derive from its moderate polarity and ability to stabilize reaction intermediates.
Protecting Group Chemistry
The presence of the tert-butoxycarbonyl (Boc) group makes this compound relevant in protecting group strategies commonly employed in multi-step organic synthesis. The Boc group can protect the nitrogen functionality during various transformations and can be selectively removed under acidic conditions when needed.
Related Compounds and Structural Analogues
Understanding tert-Butyl tetrahydropyridazine-1(2H)-carboxylate in context requires examination of related structures that share similar features or applications.
Comparison with Other Nitrogen Heterocycles
While tetrahydropyridines have been extensively studied for their pharmacological properties including applications as dopamine-2 receptor agonists, antioxidants, antimicrobials, antibacterials, anticancer, and anti-inflammatory agents , the tetrahydropyridazine scaffold in our target compound represents a distinct class with its own chemical behavior and potential applications.
Functionalized Derivatives
More complex derivatives such as tert-Butyl 2-(2-methoxy-2-oxo-1-phenylethyl)tetrahydropyridazine-1(2H)-carboxylate (CAS 952183-18-5) build upon the core structure by introducing additional functional groups . This derivative has a molecular formula of C18H26N2O4 and represents how the basic scaffold can be elaborated to create compounds with potentially different biological activities or synthetic utilities.
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